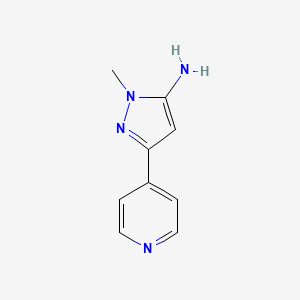![molecular formula C10H9ClN2S2 B1416230 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019121-58-4](/img/structure/B1416230.png)
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline
描述
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are a significant class of heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
作用机制
Target of Action
Thiazole derivatives, which include 3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.
Mode of Action
For instance, they can bind to the active sites of enzymes, thereby inhibiting their function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in inflammation, microbial infection, cancer, and neurological disorders, among others.
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.
Result of Action
Based on the known biological activities of thiazole derivatives , it can be inferred that the compound may have a range of effects, such as inhibiting the growth of microbes, reducing inflammation, or preventing the proliferation of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents could affect its distribution in the body and its ability to reach its targets. Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.
生化分析
Biochemical Properties
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . For example, it can interact with enzymes involved in the synthesis of nucleic acids, leading to the inhibition of DNA and RNA synthesis. Additionally, this compound can form complexes with proteins, altering their structure and function. These interactions are primarily driven by the compound’s electrophilic nature, which allows it to form covalent bonds with nucleophilic residues in proteins and enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in signal transduction pathways. This modulation can result in changes in gene expression, as the compound can affect transcription factors and other regulatory proteins. Furthermore, this compound has been shown to disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in the production of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It can bind to the active sites of enzymes, forming covalent bonds with nucleophilic residues such as cysteine and serine. This binding inhibits the enzyme’s activity, preventing it from catalyzing its reaction. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression by affecting transcription and translation processes . These interactions can result in the upregulation or downregulation of specific genes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical agents . The degradation products can have different biological activities, which may contribute to the observed changes in cellular function over time. Long-term exposure to this compound has been associated with alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These effects are dose-dependent and can be attributed to the compound’s ability to interact with multiple biomolecules and disrupt normal cellular processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit enzymes involved in the metabolism of carbohydrates, lipids, and proteins, leading to changes in the levels of key metabolites. For example, it can inhibit glycolytic enzymes, resulting in a decrease in the production of adenosine triphosphate and other glycolytic intermediates . Additionally, this compound can affect the tricarboxylic acid cycle and oxidative phosphorylation, further impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular barriers .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is essential for its ability to exert its biological effects and modulate cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 3-chloroaniline with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
化学反应分析
Types of Reactions
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-methylphenylthiourea
- 4-Fluorophenacyl bromide
- 2-Amino-4-(4-bromophenyl)thiazole
Uniqueness
3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antibacterial and antifungal activities, making it a valuable candidate for further research and development .
属性
IUPAC Name |
3-chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-6-5-14-10(13-6)15-9-7(11)3-2-4-8(9)12/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYVGNSRILWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1416147.png)

![4,7-dimethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1416149.png)
![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)
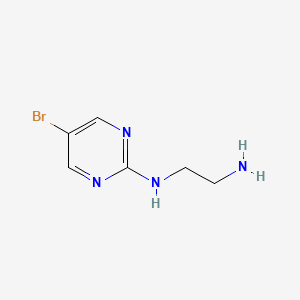
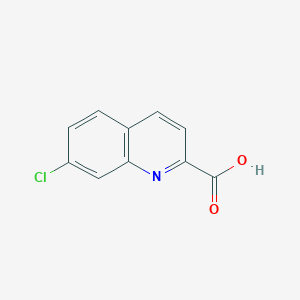
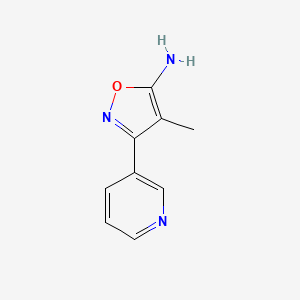
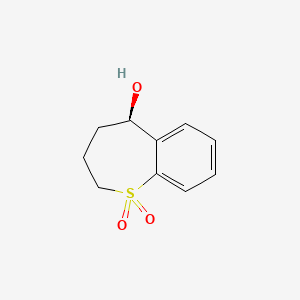
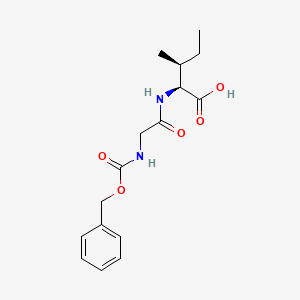

![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)
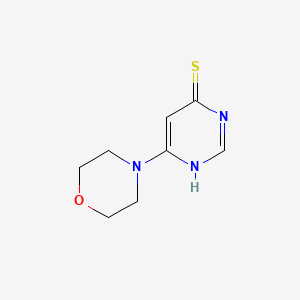
![5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B1416168.png)
